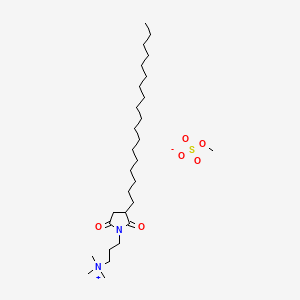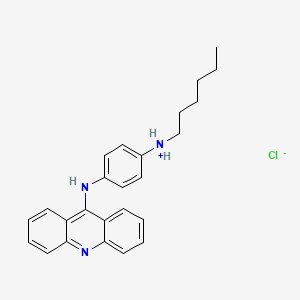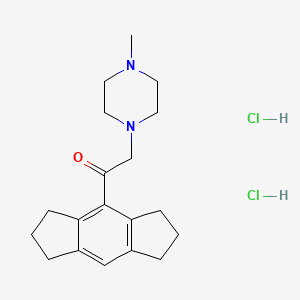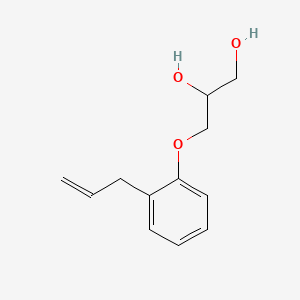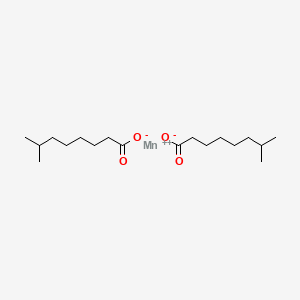
Manganese diisononanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese diisononanoate is a chemical compound with the formula C18H34MnO4. It is a manganese salt of diisononanoic acid, which is a branched-chain carboxylic acid. This compound is often used in various industrial applications due to its unique properties, such as its ability to act as a catalyst in certain chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Manganese diisononanoate can be synthesized through the reaction of manganese salts with diisononanoic acid. One common method involves the reaction of manganese(II) acetate with diisononanoic acid in an organic solvent under reflux conditions. The reaction typically proceeds as follows:
Mn(CH3COO)2+2C9H19COOH→Mn(C9H19COO)2+2CH3COOH
Industrial Production Methods
In industrial settings, this compound is often produced in large quantities using similar methods but with optimized conditions to increase yield and purity. The process may involve continuous flow reactors and the use of catalysts to enhance the reaction rate.
Analyse Des Réactions Chimiques
Types of Reactions
Manganese diisononanoate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form manganese oxides.
Reduction: It can be reduced to manganese metal under certain conditions.
Substitution: It can participate in substitution reactions where the diisononanoate ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Ligands such as phosphines or amines can be used in substitution reactions.
Major Products
Oxidation: Manganese dioxide (MnO2) is a common product.
Reduction: Manganese metal (Mn) can be obtained.
Substitution: Various manganese complexes with different ligands can be formed.
Applications De Recherche Scientifique
Manganese diisononanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: It is studied for its potential role in biological systems, particularly in enzyme mimetics.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of coatings, plastics, and other materials due to its catalytic properties.
Mécanisme D'action
The mechanism by which manganese diisononanoate exerts its effects often involves the coordination of the manganese ion with various substrates. This coordination can facilitate redox reactions, where the manganese ion cycles between different oxidation states. The molecular targets and pathways involved depend on the specific application but often include interactions with organic molecules and other metal ions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Manganese acetate: Similar in that it is also a manganese salt but with acetic acid.
Manganese stearate: Another manganese salt with a long-chain carboxylic acid.
Manganese oxalate: A manganese salt with oxalic acid.
Uniqueness
Manganese diisononanoate is unique due to its branched-chain structure, which can provide different solubility and reactivity properties compared to other manganese salts. This makes it particularly useful in applications where specific catalytic properties are required.
Propriétés
Numéro CAS |
29826-51-5 |
|---|---|
Formule moléculaire |
C18H34MnO4 |
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
manganese(2+);7-methyloctanoate |
InChI |
InChI=1S/2C9H18O2.Mn/c2*1-8(2)6-4-3-5-7-9(10)11;/h2*8H,3-7H2,1-2H3,(H,10,11);/q;;+2/p-2 |
Clé InChI |
PDSCRKVHEBVLOM-UHFFFAOYSA-L |
SMILES canonique |
CC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].[Mn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


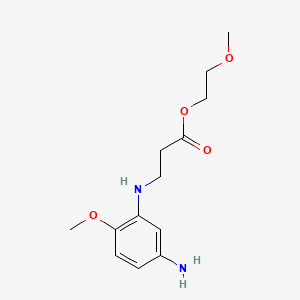
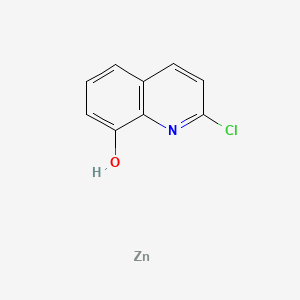
![Cuprate(4-), [mu-[[7,7'-[[3,3'-di(hydroxy-kappaO)[1,1'-biphenyl]-4,4'-diyl]bis(azo-kappaN1)]bis[8-(hydroxy-kappaO)-1,6-naphthalenedisulfonato]](8-)]]di-, tetrasodium](/img/structure/B13771818.png)
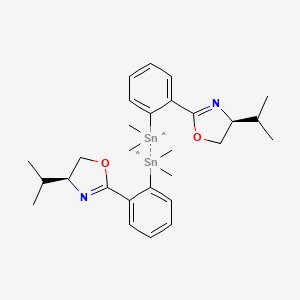
![Butanamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B13771825.png)
![[3-hydroxy-5-(trimethylazaniumyl)phenyl]-trimethylazanium;dichloride](/img/structure/B13771827.png)
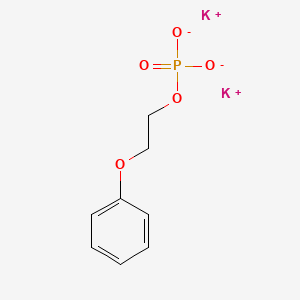
![4-(4-Chlorophenyl)-5-[2-(4-phenyl-1-piperazinyl)ethyl]-1,3-dioxol-2-one dihydrochloride](/img/structure/B13771849.png)

